

Parylene D polymerization mechanism and kinetics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Parylene D

Cat. No.: B3258493

[Get Quote](#)

An In-depth Technical Guide to the Polymerization Mechanism and Kinetics of **Parylene D**

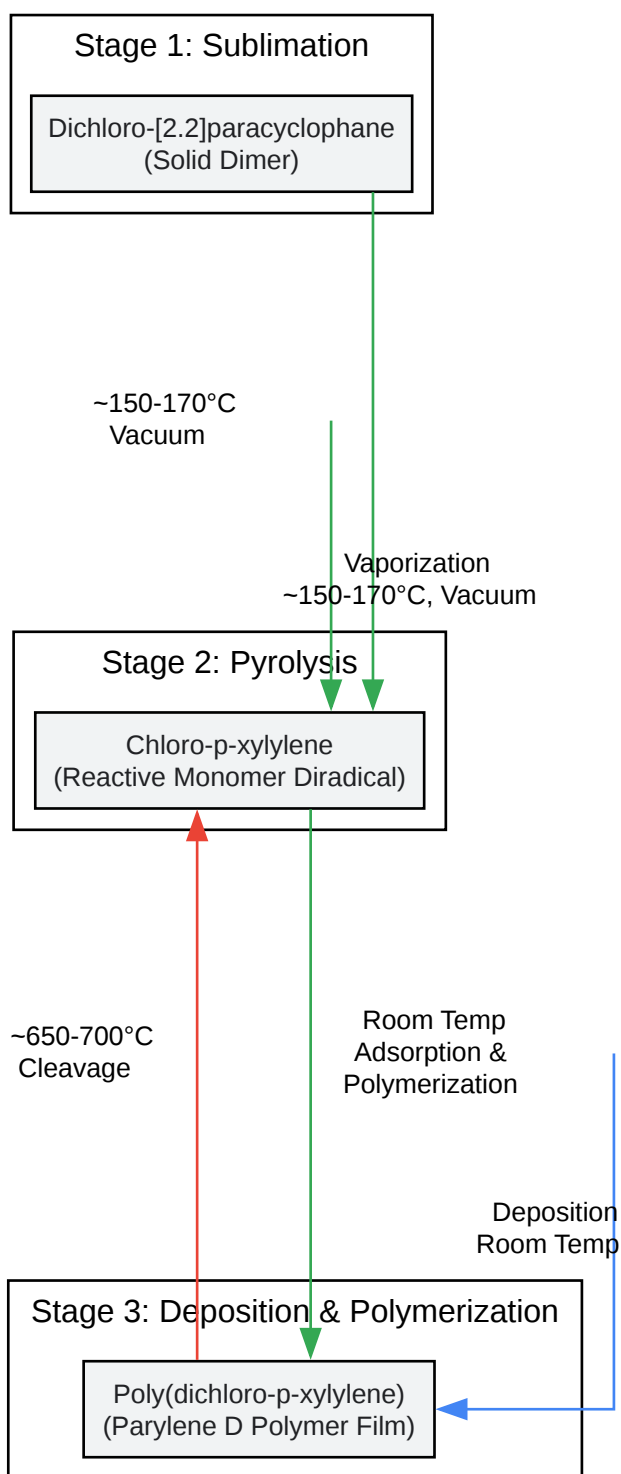
For researchers, scientists, and drug development professionals, understanding the intricacies of polymer coating technologies is paramount for advancing material science and medical device innovation. **Parylene D**, a chlorinated variant of the poly(p-xylylene) family, offers enhanced thermal stability and is a crucial material for applications demanding high performance. This guide provides a detailed exploration of the polymerization mechanism and kinetics of **Parylene D**, complete with experimental protocols and quantitative data.

Introduction to Parylene D

Parylene is the trade name for a series of polymers deposited through a unique chemical vapor deposition (CVD) process.[1] The foundational member of this family is Parylene N, an unsubstituted, highly crystalline polymer.[2][3] **Parylene D** is derived from the same precursor as Parylene N but is modified by the substitution of two aromatic hydrogen atoms with chlorine atoms.[3] This structural difference imparts **Parylene D** with greater thermal endurance compared to its counterparts, Parylene C and N.[3][4][5] While Parylene C is more commonly used due to its excellent combination of barrier and electrical properties, **Parylene D's** ability to withstand higher operating temperatures makes it suitable for more demanding environments. [3][5]

The Gorham Process: Polymerization Mechanism

The deposition of **Parylene D** follows the Gorham process, a solvent-free, vapor deposition polymerization method developed by William F. Gorham at Union Carbide.^{[6][7]} This process ensures the formation of a highly conformal, pinhole-free polymer film.^{[1][4][6][7][8][9]} The mechanism can be systematically broken down into three critical stages, which occur under vacuum conditions.^{[2][4]}



[Click to download full resolution via product page](#)

Parylene D Polymerization Mechanism Overview

Stage 1: Sublimation of the Dimer The process begins with the solid precursor, a high-purity crystalline dimer named dichloro-[2.2]paracyclophane.[3][4] This powdered material is placed in a vaporizer and heated to approximately 150-170°C under a partial vacuum.[1][8] At this temperature, the dimer sublimates, transitioning directly from a solid to a gaseous state without passing through a liquid phase.[1][10]

Stage 2: Pyrolysis into Monomers The gaseous dimer is then transported into a pyrolysis furnace. Here, it is subjected to a much higher temperature, typically between 650°C and 700°C.[4][8] This intense heat causes the dimer to cleave at the two methylene-methylene bonds, yielding two highly reactive, stable monomeric diradicals of chloro-p-xylylene.[1][3][8][10] This step is a quantitative cleavage, ensuring a high yield of the reactive monomer.[3]

Stage 3: Deposition and Polymerization The gaseous monomer enters the deposition chamber, which is held at ambient room temperature.[3][4][8] Upon contact with any surface within the chamber, the reactive monomers spontaneously adsorb and polymerize.[3] This polymerization is a free-radical, chain-growth process that forms long, linear polymer chains of poly(dichloro-p-xylylene), the final **Parylene D** film.[2][8] Because the deposition occurs from a vapor phase at low pressure (around 0.1 torr), the monomer molecules impinge on all exposed surfaces uniformly, resulting in a truly conformal and pinhole-free coating.[3]

Kinetics of Parylene D Polymerization

The kinetics of the **Parylene D** deposition process are distinct from other Parylene variants, primarily due to the presence of the two chlorine atoms on the benzene ring.

Deposition Rate and Sticking Coefficient **Parylene D** exhibits a faster deposition rate than both Parylene N and Parylene C.[8][11] This is attributed to a very high "sticking coefficient," which is the ratio of monomers that adhere to a surface to the total number of monomers that impact it.[8][12] A high sticking coefficient means the monomer has a high probability of staying and polymerizing where it first makes contact.[13]

While this leads to a faster coating process, it can also present challenges in achieving coating uniformity, especially on complex geometries with tall components. The monomer's tendency to "stick where it lands" can lead to a "shadowing" effect, where areas not in the direct line-of-sight of the monomer flow receive a thinner coating.[13]

Factors Influencing Deposition Kinetics

- **Substrate Temperature:** The polymerization of Parylene occurs on cool surfaces.[9] The deposition rate is inversely proportional to the substrate temperature; as the surface temperature increases, the rate of deposition decreases.[14]
- **Monomer Pressure:** The concentration of the monomer in the deposition chamber directly influences the polymerization rate. A higher partial pressure of the monomer leads to an increased deposition rate.[12][14]
- **Dimer Mass and Feed Rate:** The total mass of the initial dimer is the primary factor determining the final thickness of the polymer film.[15] The rate at which the dimer is sublimated and fed into the pyrolysis furnace controls the monomer concentration and, consequently, the deposition rate.[15]

Quantitative Data Summary

The following tables summarize key quantitative data for **Parylene D** in comparison to other common Parylene variants.

Table 1: Thermal and Mechanical Properties

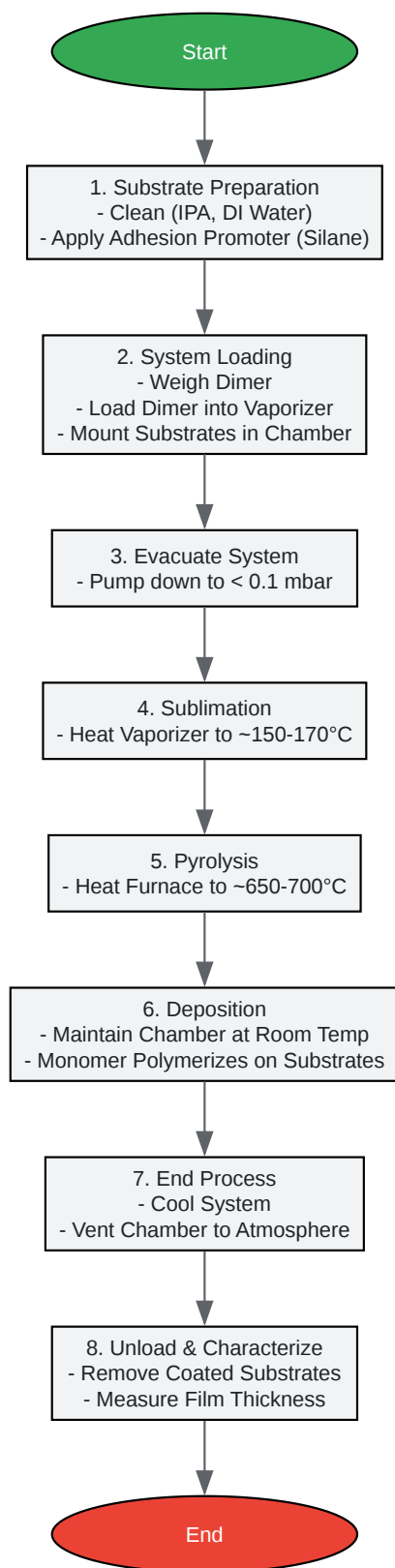
Property	Parylene D	Parylene C	Parylene N
Melting Point (°C)	380[16]	290[16]	420[5][16]
Max. Use Temp. (Long Term, in Air)	100-125°C[5][17]	80-100°C[17]	60-80°C
Tensile Strength (MPa)	75[16]	70[16]	45[16]
Elongation to Break (%)	10[16]	200[16]	30[16]
Density (g/cm³)	1.418[16]	1.289[16]	1.110[16]

Table 2: Deposition Characteristics

Property	Parylene D	Parylene C	Parylene N
Deposition Rate	Highest[8][11][16]	Moderate[16][18][19]	Lowest[8][16][18]
Sticking Coefficient	Very High[8]	High	Low
Crevice Penetration	Least[16]	Good[16]	Best[4][16]
Coating Uniformity	Good (can be challenging)[8][11]	Good[16]	Best[16]

Experimental Protocols

This section outlines a general methodology for the deposition of **Parylene D** via the Gorham process.



[Click to download full resolution via product page](#)

Experimental Workflow for **Parylene D** Deposition

1. Substrate Preparation

- **Cleaning:** Thoroughly clean all substrates to ensure optimal adhesion. This can be achieved using a sequence of solvents such as isopropyl alcohol (IPA) and deionized water. Ultrasonic baths can aid in removing particulate contamination.[\[8\]](#)
- **Adhesion Promotion:** To enhance the bond between the **Parylene D** film and the substrate, apply an adhesion promoter. A-174 (γ -methacryloxypropyltrimethoxysilane) is a commonly used silane adhesion promoter. It can be applied either by vapor phase deposition or by dipping/wiping with a dilute solution.

2. CVD System Setup and Loading

- **Dimer Loading:** Accurately weigh the required amount of dichloro-[2.2]paracyclophane dimer. The mass of the dimer directly correlates with the final film thickness, a relationship that should be calibrated for the specific deposition system being used.[\[15\]](#) Load the weighed dimer into the vaporizer boat.
- **Substrate Mounting:** Securely mount the prepared substrates onto fixtures within the deposition chamber. Ensure proper spacing to avoid shadowing, especially given **Parylene D**'s high sticking coefficient.[\[8\]](#)[\[13\]](#)

3. Deposition Process Execution

- **Evacuation:** Seal the deposition chamber and evacuate the system to a base pressure, typically in the range of 0.02 to 0.1 mbar.[\[9\]](#)
- **Initiation:** Begin the process by heating the vaporizer to the sublimation temperature (~150-170°C) and the pyrolysis furnace to the cleavage temperature (~650-700°C).[\[8\]](#)
- **Deposition:** The process runs automatically as the sublimed dimer vapor is drawn through the pyrolysis furnace and into the room-temperature deposition chamber where polymerization occurs. Monitor the system pressure and temperatures throughout the run.
- **Cold Trap:** Ensure a cold trap, typically cooled with liquid nitrogen, is operational between the deposition chamber and the vacuum pump to capture any unreacted monomer, thereby protecting the pump.[\[9\]](#)

4. Post-Deposition and Characterization

- **System Cooldown:** Once all the dimer has been consumed, turn off the heaters and allow the system to cool down.
- **Venting:** Once cooled, safely vent the chamber back to atmospheric pressure with an inert gas like nitrogen before opening.
- **Unloading:** Carefully remove the coated substrates from the chamber.
- **Characterization:** Measure the thickness of the **Parylene D** film using appropriate techniques such as profilometry, ellipsometry, or cross-sectional microscopy to verify it meets specifications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. advancedcoating.com [advancedcoating.com]
- 2. Parylene Process: 5 Keys to Success | Specialty Coating Systems [scscoatings.com]
- 3. physics.rutgers.edu [physics.rutgers.edu]
- 4. paryleneengineering.com [paryleneengineering.com]
- 5. Different Types of Parylene | Specialty Coating Systems [scscoatings.com]
- 6. Parylene - Wikipedia [en.wikipedia.org]
- 7. paryleneengineering.com [paryleneengineering.com]
- 8. vsiparylene.com [vsiparylene.com]
- 9. Polymer coatings. Parylene coating systems - Plasma.com [plasma.com]
- 10. Understanding Parylene Deposition | Specialty Coating Systems [scscoatings.com]
- 11. hzo.com [hzo.com]
- 12. vsiparylene.com [vsiparylene.com]

- 13. vsiparylene.com [vsiparylene.com]
- 14. physics.unm.edu [physics.unm.edu]
- 15. Parylene Deposition: Process Parameters, Control & Thickness - Conformal Coating UK [conformalcoating.co.uk]
- 16. seas.upenn.edu [seas.upenn.edu]
- 17. A Guide to Parylene Service Temperatures | Specialty Coating Systems [scscoatings.com]
- 18. How Fast Does Parylene Deposit? | Specialty Coating Systems [scscoatings.com]
- 19. smif.pratt.duke.edu [smif.pratt.duke.edu]
- To cite this document: BenchChem. [Parylene D polymerization mechanism and kinetics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3258493#parylene-d-polymerization-mechanism-and-kinetics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com